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molecular formula C15H20N4O B8426801 2-(3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)acetamide

2-(3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)acetamide

Cat. No. B8426801
M. Wt: 272.35 g/mol
InChI Key: RLGMQRQJTXNWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188113B2

Procedure details

3-(2-amino-2-oxoethyl)phenyl hydrazine and 4,4-dimethyl-3-oxopentanenitrile were combined according to literature procedures to yield 2-(3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)acetamide. See WO 2006/071940.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:12])[CH2:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[CH3:13][C:14]([CH3:21])([CH3:20])[C:15](=O)[CH2:16][C:17]#[N:18]>>[NH2:18][C:17]1[N:10]([C:6]2[CH:5]=[C:4]([CH2:3][C:2]([NH2:1])=[O:12])[CH:9]=[CH:8][CH:7]=2)[N:11]=[C:15]([C:14]([CH3:21])([CH3:20])[CH3:13])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC=1C=C(C=CC1)NN)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C(C=CC1)CC(=O)N)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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